BenchChemオンラインストアへようこそ!

N-Demethyl-N-propanoylerythromycin A

Pharmaceutical impurity profiling Pharmacopoeial monograph compliance Erythromycin estolate QC

N-Demethyl-N-propanoylerythromycin A (CAS 147702-49-6), also referred to as 3″-N-demethyl-3″-N-propanoylerythromycin A, is a semi-synthetic erythromycin derivative formally classified as Erythromycin Estolate EP Impurity G. It is a process-related impurity that arises during the manufacture of erythromycin estolate, formed via N-demethylation and propionylation of the erythromycin A macrolide core.

Molecular Formula C39H69NO14
Molecular Weight 776.0 g/mol
CAS No. 147702-49-6
Cat. No. B3322559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Demethyl-N-propanoylerythromycin A
CAS147702-49-6
Molecular FormulaC39H69NO14
Molecular Weight776.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C(=O)CC)O)(C)O)C)C)O)(C)O
InChIInChI=1S/C39H69NO14/c1-14-26-39(11,48)32(44)21(5)29(42)19(3)17-37(9,47)34(54-36-30(43)25(16-20(4)50-36)40(12)27(41)15-2)22(6)31(23(7)35(46)52-26)53-28-18-38(10,49-13)33(45)24(8)51-28/h19-26,28,30-34,36,43-45,47-48H,14-18H2,1-13H3/t19-,20-,21+,22+,23-,24+,25+,26-,28+,30-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1
InChIKeySPDJWXMXZVPSAJ-OGILNJMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Demethyl-N-propanoylerythromycin A (CAS 147702-49-6): Procurement Guide for Erythromycin Impurity Reference Standards


N-Demethyl-N-propanoylerythromycin A (CAS 147702-49-6), also referred to as 3″-N-demethyl-3″-N-propanoylerythromycin A, is a semi-synthetic erythromycin derivative formally classified as Erythromycin Estolate EP Impurity G [1]. It is a process-related impurity that arises during the manufacture of erythromycin estolate, formed via N-demethylation and propionylation of the erythromycin A macrolide core [2]. The compound is primarily procured as a pharmacopoeial reference standard, produced under strictly controlled conditions (purity ≥95% by HPLC) to support regulatory filings and quality control testing . Unlike generic research-grade erythromycin, this specific impurity reference material is essential for the identification, quantification, and control of related substances in erythromycin estolate drug products.

Why Erythromycin Base or Generic Impurity Mixtures Cannot Replace N-Demethyl-N-propanoylerythromycin A Reference Standards


Procuring generic erythromycin or a non-specific impurity mixture as a substitute for a fully characterized N-Demethyl-N-propanoylerythromycin A reference standard introduces significant regulatory and analytical risk. The compound is a specified impurity in the European Pharmacopoeia (EP) monograph for erythromycin estolate, meaning its identity and concentration must be individually controlled in drug substance and product [1]. Using the parent drug, erythromycin A, does not establish system suitability for resolving this specific late-eluting impurity from the API peak during HPLC analysis [2]. Furthermore, a failure to use a certified, single-component reference standard with an established chromatographic purity factor (e.g., ≥95.0%) directly compromises the accuracy of analytical method validation, potentially leading to erroneous impurity quantitation and rejection of ANDA/NDA submissions .

Quantitative Differentiation Evidence for N-Demethyl-N-propanoylerythromycin A as an Erythromycin Estolate Impurity


Regulatory Identity: Specified EP Impurity vs. Non-Specified Contaminants

N-Demethyl-N-propanoylerythromycin A is listed as Erythromycin Estolate EP Impurity G, a specified impurity in the European Pharmacopoeia monograph. This regulatory designation requires it to be individually resolved and quantified in every batch of erythromycin estolate API and finished drug product. In contrast, other erythromycin-related substances (e.g., erythromycin C, anhydroerythromycin) may be controlled as part of a total impurity limit but are not universally designated as specified impurities requiring a dedicated reference standard [1].

Pharmaceutical impurity profiling Pharmacopoeial monograph compliance Erythromycin estolate QC

Chromatographic Differentiation: Relative Retention Time (RRT) vs. Erythromycin A Propionate

In the validated HPLC method for erythromycin estolate, N-Demethyl-N-propanoylerythromycin A elutes as a distinct peak well separated from the main API peak, erythromycin A propionate. While the exact RRT depends on the column and mobile phase, published chromatograms consistently show that the propionamide impurity elutes after the propionate ester API, with an RRT of approximately 1.3–1.5. Generic erythromycin A or its commercial impurity mixtures do not provide a co-eluting peak, making them unsuitable for use as a system suitability marker for this specific separation [1].

HPLC method validation Erythromycin estolate assay Impurity resolution

Purity Standardization: Certified HPLC Purity vs. Uncertified Research Samples

Pharmacopoeial reference standards of N-Demethyl-N-propanoylerythromycin A are released with a certified chromatographic purity of ≥95.0% by HPLC, accompanied by a comprehensive Certificate of Analysis (CoA) reporting the specific purity factor, residual solvents, and water content . In contrast, generic research-grade erythromycin derivatives, synthesized for exploratory pharmacology, often lack a CoA with quantitative purity data or may be supplied at indeterminate purity . This certified purity value is directly used to weight-correct the impurity standard when calculating the response factor for accurate quantitation.

Reference standard certification Purity assignment Analytical quality control

Structural Confirmation: Comprehensive Spectroscopic Characterization vs. Assumed Identity

Suppliers of EP Impurity G provide a Structure Elucidation Report (SER) containing 1H-NMR, 13C-NMR, HRMS, and IR data that fully confirm the N-demethyl-N-propanoyl substitution on the desosamine sugar [1]. In contrast, generic erythromycin derivatives may be supplied with minimal or no spectroscopic documentation, leaving the user's analytical laboratory responsible for time-consuming structural confirmation. The publication by Cachet et al. used this specific impurity to confirm the formation of N-propionyl-N-demethylerythromycin A as a major degradation product, establishing its spectral fingerprint for use in impurity profiling studies [2].

Structure elucidation NMR characterization Mass spectrometry

Procurement-Driven Application Scenarios for N-Demethyl-N-propanoylerythromycin A


ANDA/NDA Submission for Erythromycin Estolate Generic Drug Products

This specific impurity reference standard is mandatory for establishing the impurity profile in generic erythromycin estolate drug products. A certified batch of N-Demethyl-N-propanoylerythromycin A is used to spike placebo and API samples in forced degradation studies, demonstrating that the HPLC method can separate and quantify this specified EP Impurity G at its acceptance limit. Successful resolution and accurate quantitation using this standard is a prerequisite documented in the Common Technical Document (CTD) Module 3.2.S.4.5 (Specifications for the Drug Substance) and Module 3.2.P.5.5 (Analysis of Impurities in the Drug Product) [1][2].

QC Release Testing and Stability Studies for Erythromycin Estolate API

Routine quality control laboratories use the reference standard to prepare system suitability solutions and calibrate the impurity method. Its chromatographic behavior, with a distinct RRT and resolution from erythromycin A propionate as validated in the published pharmacopoeial method, serves as a daily performance check for the HPLC system. Any change in the impurity profile over a long-term stability study is quantified against this certified standard to ensure the product remains within specification throughout its shelf life [2].

Impurity Profiling in Erythromycin Process Development and Optimization

During the chemical synthesis or fermentation process optimization, process chemists use this reference standard to identify and quantify the propionamide impurity. By accurately measuring the levels of N-demethyl-N-propanoylerythromycin A formed under different reaction conditions (temperature, pH, solvent), teams can implement process controls that keep this impurity below the reporting threshold, thereby improving overall process yield and purity [2].

Quote Request

Request a Quote for N-Demethyl-N-propanoylerythromycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.